2-Bromo-5-(3-ethynylphenyl)oxazole
Description
2-Bromo-5-(3-ethynylphenyl)oxazole is a brominated oxazole derivative featuring an ethynylphenyl substituent at the 5-position and a bromine atom at the 2-position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, widely recognized for their stability and utility in pharmaceutical and materials science due to their ability to engage in hydrogen bonding and π–π interactions .
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromo-5-(3-ethynylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H6BrNO/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H |
InChI Key |
YZRIJOUSBHJSDK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CN=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-ethynylphenyl)oxazole can be achieved through several methods. One common approach involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring. For example, the reaction of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles .
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the Van Leusen oxazole synthesis. This approach allows for the preparation of 4,5-disubstituted oxazoles in high yields. The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Brominated Oxazoles
Brominated oxazoles vary significantly based on substituent patterns, influencing their physicochemical and reactive properties. Key analogues include:
- Substituent Effects :
- Ethynylphenyl groups (as in the target compound) confer linear geometry and π-conjugation, favoring electronic interactions in medicinal chemistry. In contrast, alkyl or saturated heterocyclic substituents (e.g., oxane) increase steric bulk and polarity .
- Bromine at the 2-position is a common feature, enabling regioselective electrophilic substitutions or metal-catalyzed coupling reactions .
Isoxazole and Thiazole Derivatives
Replacing the oxygen atom in oxazole with nitrogen (isoxazole) or sulfur (thiazole) alters electronic properties and bioactivity:
- Electronic and Pharmacological Impact :
Physicochemical Properties
Key properties of selected compounds are summarized below:
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